(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
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Overview
Description
(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a piperidine ring substituted with a but-2-enoyl group and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione typically involves the following steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol.
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Introduction of the But-2-enoyl Group: : The but-2-enoyl group is introduced via an acylation reaction. This involves reacting the piperidine intermediate with but-2-enoyl chloride in the presence of a base, such as triethylamine, to form the desired acylated product.
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Formation of the Imidazolidine-2,4-dione Core: : The final step involves the cyclization of the acylated piperidine intermediate with a suitable reagent, such as urea, under acidic conditions to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the but-2-enoyl group, leading to the formation of carboxylic acid derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl groups in the imidazolidine-2,4-dione core to form alcohol derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, amines, thiols; polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
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Medicine: : The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
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Industry: : In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
1-(1-(but-2-enoyl)piperidin-4-yl)-3-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group, which may influence its chemical properties.
1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,5-dione: Different position of the carbonyl group, which may alter its reactivity and interactions.
Uniqueness
(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is unique due to its specific (E)-configuration and the presence of both a piperidine ring and an imidazolidine-2,4-dione core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-4-11(17)15-7-5-10(6-8-15)16-9-12(18)14(2)13(16)19/h3-4,10H,5-9H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAVYTQZFMLBCD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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